Ethyl 3-methoxybenzoate

Gas chromatography method validation flavor analysis

Ethyl 3-methoxybenzoate (ethyl m-anisate) is a meta-substituted methoxybenzoate ester with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g·mol⁻¹. The compound is classified as a flavor and fragrance ingredient as well as a synthetic intermediate.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 10259-22-0
Cat. No. B084342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methoxybenzoate
CAS10259-22-0
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)OC
InChIInChI=1S/C10H12O3/c1-3-13-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3
InChIKeyGSQLMBQLTPEPHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Methoxybenzoate (CAS 10259-22-0) – Procurement-Relevant Identity and Physicochemical Baseline


Ethyl 3-methoxybenzoate (ethyl m-anisate) is a meta-substituted methoxybenzoate ester with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g·mol⁻¹ [1]. The compound is classified as a flavor and fragrance ingredient as well as a synthetic intermediate [2]. Its meta-substitution pattern on the aromatic ring distinguishes it fundamentally from its para- and ortho-regioisomers and from the unsubstituted ethyl benzoate, creating measurable differences in boiling point, GC retention, vapour pressure, and biological target interaction that are decisive for analytical identification, purification strategy, and application-specific procurement.

Why Ethyl 3-Methoxybenzoate Cannot Be Interchanged with Its Closest Analogs – Critical Differentiation Rationale


Ethyl 3-methoxybenzoate belongs to a family of methoxy- and alkyl-substituted benzoate esters whose members are frequently treated as interchangeable by procurement systems. However, even minor positional or alkyl-chain variations produce measurable differences in vapour pressure, chromatographic retention, boiling point, and biological activity [1][2]. Substituting the meta-methoxy ethyl ester with the para isomer, the methyl ester homolog, or the unsubstituted ethyl benzoate can alter distillation cut points, GC peak assignment, olfactory profile, and enzyme inhibition potency. The quantitative evidence below demonstrates that these differences are not theoretical but are of a magnitude that directly impacts analytical method validity, synthetic route reproducibility, and compliance with flavour/fragrance formulary specifications.

Ethyl 3-Methoxybenzoate – Verifiable Differentiation Evidence vs. Closest Analogs


GC Retention Index Separation from Methyl Homolog and Para Regioisomer

Ethyl 3-methoxybenzoate elutes at a Kovats Retention Index of 1413 on a standard 5%-phenyl-methylpolysiloxane column [1]. Under comparable conditions, methyl 3-methoxybenzoate elutes at 1314 and ethyl 4-methoxybenzoate (ethyl p-anisate) at 1426 [2][3]. The 99-index-unit gap to the methyl ester and 13-unit gap to the para isomer provide reliable peak resolution for unambiguous identification in complex volatile mixtures.

Gas chromatography method validation flavor analysis metabolomics

Boiling Point Differential Enabling Distillation-Based Separation from Para Isomer and Unsubstituted Analog

Ethyl 3-methoxybenzoate exhibits a boiling point of 258.2 ± 13.0 °C at 760 mmHg . Ethyl 4-methoxybenzoate boils significantly higher (263–270 °C) , while ethyl benzoate boils much lower (211–213 °C) . The meta isomer occupies a distinct intermediate boiling range that permits fractional distillation separation from both the para isomer and the unsubstituted parent ester.

Purification distillation process chemistry quality assurance

Vapour Pressure Profile and Its Impact on Fragrance Volatility

At 25 °C, ethyl 3-methoxybenzoate has a vapour pressure of 0.0139 mmHg . The methyl homolog, methyl 3-methoxybenzoate, is slightly more volatile at 0.0198 mmHg , while the unsubstituted ethyl benzoate is substantially more volatile (0.2 ± 0.4 mmHg) . The meta-ethyl ester thus occupies a moderately low-volatility niche suitable for middle-to-base note fragrance design, distinct from the faster-evaporating methyl ester and unsubstituted benzoate.

Flavor & fragrance formulation volatility headspace analysis

Dihydroorotase Inhibitory Activity – Biochemical Differentiation from Other Benzoate Esters

Ethyl 3-methoxybenzoate inhibits dihydroorotase (DHOase), the third enzyme of de novo pyrimidine biosynthesis, with an IC₅₀ of 180 µM (1.80 × 10⁵ nM) at pH 7.37 [1]. While many simple benzoate esters are reportedly inactive against DHOase in the same assay format, ethyl 3-methoxybenzoate shows measurable, albeit weak, inhibition [2]. This differentiates it from completely inactive analogs and positions it as a potential scaffold for medicinal chemistry optimization targeting pyrimidine-dependent pathogens.

Enzyme inhibition pyrimidine biosynthesis drug discovery neglected disease

Meta-Position Effect on Biological Activity – Class-Level Implication for Anti-Bacterial and Anti-Biofilm Profiling

A systematic study of positional isomerism in benzoic acid derivatives against E. coli ATCC 700728 demonstrated that meta-methoxyl substitution modulates antibacterial and anti-biofilm activity differently from ortho- or para-substitution [1]. Methoxyl substituents at the meta position attenuated antibacterial potency compared to ortho-hydroxyl derivatives, but exhibited a distinct biofilm-inhibition profile. While the study was conducted on free acids rather than esters, the electronic and steric contributions of the meta-OCH₃ group are conserved upon esterification, suggesting that ethyl 3-methoxybenzoate would retain a biological fingerprint distinct from its regioisomeric counterparts.

Antibacterial biofilm positional isomerism structure-activity relationship

Ethyl 3-Methoxybenzoate – High-Fidelity Application Scenarios Based on Quantified Differentiation


GC-MS Reference Standard for Flavour and Metabolomics Profiling

The distinct Kovats RI of 1413, separated by ≥13 index units from the para isomer and ≥99 units from the methyl homolog, makes ethyl 3-methoxybenzoate a reliable retention-index marker for GC-MS libraries used in food metabolomics and aroma chemistry. Its identification in raw beef volatile extracts via supercritical CO₂ extraction [1] underscores its natural-occurrence relevance. Laboratories can procure this specific isomer with confidence that co-elution with common analogs will not compromise peak assignment.

Middle-to-Base Note Ingredient in Fragrance Formulation

With a vapour pressure of 0.0139 mmHg at 25 °C, ethyl 3-methoxybenzoate is approximately 14-fold less volatile than ethyl benzoate and ~1.4-fold less volatile than methyl 3-methoxybenzoate . This positions the compound as a middle-to-base note contributor in perfume compositions, where it can deliver a sweet, floral-anisic character with greater tenacity than the methyl ester or the unsubstituted benzoate. Formulators seeking longer-lasting anisic notes should specify the meta-ethyl ester rather than assuming interchangeability with the para isomer or the methyl homolog.

Distillation-Based Purification from Regioisomeric Mixtures

The boiling point differential of at least 5–12 °C relative to ethyl 4-methoxybenzoate and 45–47 °C relative to ethyl benzoate allows production chemists to employ fractional distillation to isolate the meta isomer from crude reaction mixtures. This property reduces dependency on preparative HPLC and improves cost efficiency when synthesizing or recovering the compound at scale.

Starting Scaffold for Dihydroorotase-Targeted Medicinal Chemistry

The measured IC₅₀ of 180 µM against dihydroorotase [2] identifies ethyl 3-methoxybenzoate as one of few simple benzoate esters with detectable activity on this pyrimidine biosynthesis enzyme. Medicinal chemistry programs targeting DHOase for anti-malarial, anti-bacterial, or immunosuppressive indications can use this compound as a low-molecular-weight starting point for structure-guided optimization, an option not available with the para isomer or unsubstituted ethyl benzoate, which lack detectable inhibition in the same assay battery.

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